4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
Description
4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS: 3002531-86-1) is a biphenyl derivative with the molecular formula C₁₄H₁₀ClFO and a molecular weight of 248.68 g/mol . Its structure consists of two phenyl rings connected by a single bond (biphenyl backbone), substituted with:
- A chloro (-Cl) group at the 4' position,
- A fluoro (-F) group at the 2 position,
- A methyl (-CH₃) group at the 5 position,
- A carbaldehyde (-CHO) group at the 4 position.
This combination of substituents confers unique electronic and steric properties. The electron-withdrawing fluoro and chloro groups influence aromatic electrophilic substitution reactivity, while the methyl group provides steric bulk and moderate electron-donating effects via hyperconjugation. The carbaldehyde moiety makes it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or functional materials through condensation or nucleophilic addition reactions .
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-fluoro-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIYOYURCZYVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)F)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Mechanism
-
Halogenated precursor : 4-Bromo-2-fluoro-5-methylbenzaldehyde serves as the electrophilic partner, providing the aldehyde, fluorine, and methyl substituents on the first aromatic ring.
-
Boronic acid : 4-Chlorophenylboronic acid introduces the second aromatic ring with the para-chloro substituent.
-
Catalytic system : Pd(PPh₃)₄ (5 mol%) in a solvent mixture of DMF and water (3:1 v/v) under microwave irradiation (130°C, 0.5–1 h) achieves yields of 65–78%.
The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.
Optimization Parameters
Key variables influencing yield and selectivity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | DMF:H₂O (3:1) | Maximizes Pd solubility and boronic acid stability |
| Temperature | 130°C (microwave) | Reduces reaction time to <1 h |
| Base | K₂CO₃ | Neutralizes HBr byproduct without degrading the aldehyde |
| Catalyst loading | 5 mol% Pd(PPh₃)₄ | Balances cost and efficiency |
Adapted conditions from analogous biphenyl syntheses demonstrate that substituting toluene/ethanol for DMF/water lowers yields to 50–60% due to reduced boronic acid solubility.
Ullmann-Type Coupling for Copper-Catalyzed Synthesis
While less common, Ullmann coupling offers a palladium-free alternative for constructing the biphenyl framework. This method employs copper catalysts under high-temperature conditions.
Reaction Setup
Performance Metrics
-
Yield : 45–55%, lower than Suzuki coupling due to competing side reactions.
-
Selectivity : <80% regiochemical purity, necessitating extensive chromatography.
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency, cost, and practicality of major methods:
| Method | Yield (%) | Reaction Time | Cost (Relative) | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | 65–78 | 0.5–1 h | High | High regioselectivity |
| Ullmann | 45–55 | 24 h | Moderate | Pd-free protocol |
| Post-functionalization | 68–72 | 8–12 h | Low | Flexibility in substituent addition |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Aldol Condensation Reactions
The aldehyde group undergoes base-catalyzed condensation with ketones. In a representative protocol:
This reaction proceeds via enolate formation, followed by β-hydroxyaldehyde intermediate dehydration to yield α,β-unsaturated ketones. Steric hindrance from the methyl and halogen substituents contributes to moderate yields .
Reduction of Aldehyde to Alcohol
The aldehyde moiety is reducible to a primary alcohol under mild conditions:
| Reagent | Solvent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C → RT | 12 hr | 4'-chloro-2-fluoro-5-methylbiphenyl-4-methanol | 83% |
Post-reduction, the alcohol can be functionalized further (e.g., chlorination with SOCl₂ to synthesize 4-(chloromethyl)-4'-chloro-2-fluoro-5-methylbiphenyl) .
Oxidation to Carboxylic Acid
Strong oxidizing agents convert the aldehyde to a carboxylic acid:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | Reflux, aqueous acidic | 4'-chloro-2-fluoro-5-methylbiphenyl-4-carboxylic acid | Requires elevated temps; competing halogen oxidation may occur |
Nucleophilic Addition Reactions
The electrophilic aldehyde participates in Grignard and organometallic additions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃MgBr | THF, −78°C → RT, 2 hr | 1-(4'-chloro-2-fluoro-5-methylbiphenyl-4-yl)ethanol | 68% |
Steric effects from the ortho-fluoro and para-methyl groups slow reaction kinetics compared to simpler benzaldehyde derivatives .
Cross-Coupling Reactions
The chloro substituent undergoes Suzuki-Miyaura coupling under Pd catalysis:
| Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Microwave, 130°C, 1 hr | 4'-methoxy-2-fluoro-5-methylbiphenyl-4-carbaldehyde | 75% |
This reaction retains the aldehyde functionality while modifying the para-chloro group, demonstrating orthogonal reactivity .
Electrophilic Aromatic Substitution
The electron-rich biphenyl system undergoes nitration and sulfonation:
| Reaction Type | Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to aldehyde | 4'-chloro-2-fluoro-5-methyl-3-nitro-[1,1'-biphenyl]-4-carbaldehyde | 55% |
Directing effects from the electron-withdrawing aldehyde and halogen substituents favor meta-substitution on the activated ring.
Halogen Exchange Reactions
The fluorine atom participates in nucleophilic aromatic substitution (SNAr):
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaN₃ | DMF, 120°C, 24 hr | 4'-chloro-5-methyl-2-azido-[1,1'-biphenyl]-4-carbaldehyde | 60% |
Activation by the electron-withdrawing aldehyde group enables displacement of the ortho-fluorine despite its typical inertness .
Key Mechanistic Considerations:
-
Steric Effects : The 5-methyl group hinders nucleophilic attack at the adjacent aldehyde .
-
Electronic Effects : The aldehyde’s electron-withdrawing nature deactivates the attached ring, directing electrophiles to the opposing ring .
-
Halogen Reactivity Hierarchy : Chloro > fluoro in cross-coupling; fluoro > chloro in SNAr due to proximity to electron-withdrawing groups .
This compound’s multifunctional reactivity makes it valuable for synthesizing complex biphenyl derivatives in pharmaceuticals and materials science. Experimental protocols emphasize careful control of steric and electronic factors to optimize yields .
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde has been investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for developing new drugs. For example, derivatives of biphenyl compounds have shown activity against various diseases, including cancer and inflammation .
2. Enzyme Inhibition Studies
Research indicates that this compound can serve as a substrate or inhibitor in enzyme assays. For instance, studies have shown that biphenyl derivatives can inhibit cytochrome P450 enzymes, which are crucial in drug metabolism . Understanding the inhibitory mechanisms can lead to safer drug designs with fewer side effects.
Applications in Materials Science
1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its charge transport properties are essential for enhancing device performance .
2. Polymer Chemistry
In polymer synthesis, this compound can be used to create functionalized polymers with specific properties. These polymers can be tailored for applications ranging from coatings to advanced materials with specific mechanical or thermal properties .
Synthetic Applications
1. Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as:
- Aldol Condensation : Leading to the formation of larger carbon frameworks.
- Cross-Coupling Reactions : Engaging in Suzuki or Heck reactions to form biaryl compounds that are valuable in pharmaceuticals and agrochemicals .
2. Preparation of Novel Compounds
Case studies highlight the use of this compound in synthesizing novel thiourea derivatives and other biologically active molecules. For instance, research has demonstrated the successful incorporation of this aldehyde into complex molecular architectures that exhibit biological activity .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Drug Synthesis | Demonstrated the use of this compound as an intermediate for synthesizing anti-cancer agents. |
| Study 2 | Organic Electronics | Investigated its properties in OLEDs, showing improved efficiency compared to traditional materials. |
| Study 3 | Polymer Chemistry | Developed functionalized polymers using this compound that exhibited enhanced thermal stability and mechanical strength. |
Mechanism of Action
The mechanism of action of 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The chloro and fluoro groups can influence the compound’s reactivity and binding affinity to biological targets through electronic effects .
Comparison with Similar Compounds
Electrophilic Substitution
- Target Compound: The fluoro and chloro groups deactivate the aromatic ring, directing electrophiles to meta/para positions.
- Comparison :
- 5'-Acetyl-2'-chloro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde : The acetyl group (strong electron-withdrawing) further deactivates the ring, making it less reactive than the target compound .
- 4'-Chlorobiphenyl-4-carbaldehyde : Lacking electron-withdrawing fluorine and steric methyl groups, it is more reactive in electrophilic substitutions .
Solubility and Polarity
- Target Compound: The polar carbaldehyde and halogen substituents enhance solubility in polar solvents (e.g., DMSO, acetone) compared to non-halogenated biphenyls .
- Comparison :
Thermal Stability
- 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde : Predicted boiling point (346.0±42.0 °C) suggests moderate thermal stability. The target compound’s methyl group may increase boiling point due to higher molecular weight .
Biological Activity
4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde, a compound with the chemical formula C14H10ClFO, has garnered attention in recent research for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Weight : 250.68 g/mol
- CAS Number : 162421290
- Purity : Typically ≥ 97% .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer cell lines and microbial inhibition.
Anticancer Activity
Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and Caco-2 (colon cancer).
- Mechanism of Action : The compound appears to disrupt microtubule assembly, which is critical for cell division, thereby inhibiting cancer cell proliferation .
In a study focusing on the structural analogs of curcumin, compounds similar to this compound were shown to enhance caspase activity (a marker of apoptosis) significantly at concentrations as low as 10 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : The exact mechanism remains under investigation; however, it is hypothesized that it may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
A recent study assessed the efficacy of this compound against MDA-MB-231 cells. The results indicated:
- IC50 Value : Approximately 15 μM after 48 hours of treatment.
- Apoptotic Indicators : Increased levels of caspase-3 and -9 activities were observed, confirming the induction of programmed cell death.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial potential of the compound against Staphylococcus aureus and Escherichia coli:
- Minimum Inhibitory Concentration (MIC) : Found to be 32 μg/mL for S. aureus and 64 μg/mL for E. coli.
- Results Interpretation : These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .
Data Table
| Biological Activity | Cell Line/Bacteria | IC50/MIC | Mechanism of Action |
|---|---|---|---|
| Anticancer | MDA-MB-231 | ~15 μM | Apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | 32 μg/mL | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 64 μg/mL | Metabolic pathway interference |
Q & A
Q. What are the key synthetic routes for preparing 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling: A biphenyl scaffold can be synthesized via palladium-catalyzed coupling of halogenated benzaldehyde derivatives with arylboronic acids. For example, coupling 4-chloro-2-fluoro-5-methylbenzaldehyde with a substituted phenylboronic acid under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in DMF/H₂O at 80–100°C).
- Organolithium Reagents: As demonstrated in biphenyl aldehyde synthesis (), phenyllithium reacts with Weinreb amides to form ketone intermediates, which are oxidized to aldehydes. Adapting this method, 4'-chloro-2-fluoro-5-methyl groups can be introduced via regioselective lithiation. Table 1: Example Synthesis Conditions
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃ | DMF/H₂O, 80°C | ~75% | |
| Phenyllithium, Weinreb amide | THF, −78°C → RT | 68% |
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the aldehyde proton appears as a singlet near δ 10.06 ppm, while fluorine and chlorine substituents cause splitting patterns in aromatic regions (δ 7.4–8.0 ppm) .
- X-ray Crystallography: Resolve structural ambiguities (e.g., substituent orientation) via single-crystal analysis. Fluorinated biphenyls often show intermolecular interactions influencing crystal packing .
- HPLC-MS: Validate purity (>95%) and molecular weight using reverse-phase C18 columns and ESI-MS .
Q. What are common impurities in synthetic batches, and how are they addressed?
Methodological Answer:
- Byproducts: Partial coupling (e.g., mono- vs. di-substituted biphenyls) or oxidation intermediates (e.g., carboxylic acids).
- Mitigation:
- Use column chromatography (SiO₂, hexane/EtOAc gradient) to separate aldehyde derivatives .
- Optimize reaction stoichiometry (e.g., excess boronic acid in Suzuki coupling) to minimize unreacted starting material .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for structural isomers?
Methodological Answer:
- Density Functional Theory (DFT): Compare calculated ¹H/¹³C NMR shifts (e.g., using Gaussian or ORCA) with experimental data to distinguish between ortho/meta/para substituent arrangements .
- Molecular Dynamics (MD): Simulate solvent effects on NMR splitting patterns (e.g., chloroform vs. DMSO) to validate experimental conditions .
Q. What strategies optimize regioselectivity in introducing chloro, fluoro, and methyl substituents?
Methodological Answer:
- Directed ortho-Metalation (DoM): Use directing groups (e.g., aldehydes) to position substituents. For example, fluorine’s electronegativity enhances meta-directing effects in electrophilic substitution .
- Protecting Groups: Temporarily block reactive sites (e.g., aldehyde as an acetal) to prioritize methylation or halogenation at specific positions .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: Bulky groups (e.g., methyl at C5) hinder Pd catalyst access, reducing coupling efficiency. Use bulky ligands (e.g., SPhos) to mitigate this .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) activate aryl halides toward nucleophilic substitution but deactivate toward electrophilic reactions. Adjust catalyst systems (e.g., Pd/Cu co-catalysis) accordingly .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data across studies?
Methodological Answer:
- Purity Assessment: Compare HPLC retention times and MS data to rule out solvent or impurity interference .
- Crystallization Conditions: Polymorphism (e.g., solvent-dependent crystal forms) can alter melting points. Re-crystallize from multiple solvents (hexane, ethanol) .
Methodological Tables
Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 10.06 (s, CHO), 7.4–7.8 (m, aromatic H) | |
| ¹³C NMR | δ 192.02 (CHO), 147.32 (ipso-C) | |
| IR | 1705 cm⁻¹ (C=O stretch) |
Table 3: Computational Parameters for DFT Studies
| Software | Basis Set | Solvent Model | Reference |
|---|---|---|---|
| Gaussian 16 | B3LYP/6-31G(d) | PCM (CHCl₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
